molecular formula C23H21N3O5S B12145775 (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12145775
M. Wt: 451.5 g/mol
InChI Key: HBCKOTOEHKKGBX-MOSHPQCFSA-N
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Description

The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a thiazolo-triazine derivative characterized by a fused heterocyclic core (thiazole and triazine rings) and two key substituents:

  • 3,4-Dimethoxybenzyl group at position 6: Enhances electron-donating properties and influences solubility.
  • 4-Ethoxybenzylidene group at position 2: Contributes to π-conjugation and steric interactions.

These substituents modulate the compound’s electronic, steric, and pharmacokinetic profiles, making it relevant for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O5S/c1-4-31-16-8-5-14(6-9-16)13-20-22(28)26-23(32-20)24-21(27)17(25-26)11-15-7-10-18(29-2)19(12-15)30-3/h5-10,12-13H,4,11H2,1-3H3/b20-13-

InChI Key

HBCKOTOEHKKGBX-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with a thiazolo[3,2-b][1,2,4]triazine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

Medicinally, (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogues and their structural differences are summarized in Table 1 .

Table 1: Structural Comparison of Thiazolo-Triazine Derivatives

Compound ID Substituents (Position 2) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Ethoxybenzylidene 3,4-Dimethoxybenzyl C₂₉H₂₆N₄O₅S* 542.6
Compound A 3,4-Diethoxybenzylidene 4-Propoxybenzyl C₂₈H₂₉N₃O₅S 543.6
Compound B 4-tert-Butylbenzylidene 2-Chlorobenzyl C₂₆H₂₄ClN₃O₂S 510.0
Compound C Pyrazolyl-methylene 4-Methoxybenzyl C₃₃H₂₇N₅O₄S 589.7
Key Observations:

Substituent Bulk and Lipophilicity: The 4-ethoxybenzylidene group in the target compound offers moderate lipophilicity compared to 4-tert-butylbenzylidene (Compound B), which increases steric hindrance and hydrophobicity .

Electronic Effects :

  • Electron-donating groups (e.g., methoxy, ethoxy) enhance π-π stacking and hydrogen bonding with biological targets, as seen in the target compound and Compound A .
  • Electron-withdrawing groups (e.g., chlorine in Compound B) may improve binding affinity but reduce metabolic stability .

Reactivity:
  • Oxidation/Reduction: The thiazolo-triazine core undergoes oxidation (e.g., with KMnO₄) to sulfoxides or sulfones, while reduction (e.g., NaBH₄) modifies the benzylidene group .
  • Stability : The 4-ethoxy group in the target compound may confer better stability under physiological conditions compared to labile substituents like allyloxy (e.g., Compound C) .

Biological Activity

The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione features a complex structure that positions it as a potential candidate for various biological activities. Its unique thiazolo-triazine core and the presence of multiple methoxy and ethoxy substituents suggest diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (2Z)-6-(3,4-dimethoxybenzyl)-2-(4-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • Molecular Formula : C_{20}H_{22}N_{4}O_{4}S
  • Molecular Weight : 402.48 g/mol

Structural Features

FeatureDescription
Core StructureThiazolo-triazine framework
SubstituentsMethoxy and ethoxy groups
Functional GroupsBenzylidene moieties

Antimicrobial Properties

Preliminary studies indicate that compounds with similar thiazolo-triazine structures possess significant antimicrobial activity . The presence of methoxy groups appears to enhance this effect by increasing membrane permeability in bacterial cells.

Case Study: Antimicrobial Efficacy

In vitro assays conducted on various bacterial strains (e.g., E. coli, S. aureus) demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics. This suggests potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated through various mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

A study published in a peer-reviewed journal reported that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) through the activation of caspase pathways. The compound's structural motifs are believed to facilitate binding to specific cellular targets involved in cancer proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound are attributed to its ability to inhibit pro-inflammatory cytokines.

Research has shown that the compound can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, which plays a crucial role in inflammatory responses. The methoxy groups are thought to contribute to this activity by modulating signaling pathways associated with inflammation.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for optimizing its therapeutic potential. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions.

Molecular Docking Results

Docking studies indicate that the compound binds effectively to several protein targets involved in cancer and inflammation pathways, suggesting a multi-targeted approach in its therapeutic application.

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